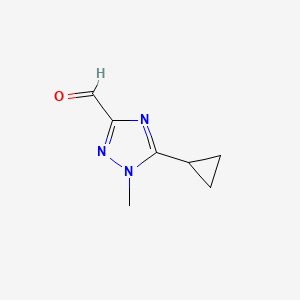
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid: is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyanobenzaldehyde.
Aldol Reaction: The 4-cyanobenzaldehyde undergoes an aldol reaction with a suitable enolate to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Aldol Reaction: Utilizing large reactors to carry out the aldol reaction efficiently.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of (2R)-2-(4-cyanophenyl)-2-oxoacetic acid.
Reduction: Formation of (2R)-2-(4-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(4-aminophenyl)-2-hydroxyacetic acid: Similar structure but with an amino group instead of a cyano group.
(2R)-2-(4-methoxyphenyl)-2-hydroxyacetic acid: Contains a methoxy group instead of a cyano group.
Uniqueness
The presence of the cyanophenyl group in (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its biological activity and applications.
Eigenschaften
CAS-Nummer |
1630371-91-3 |
|---|---|
Molekularformel |
C9H7NO3 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
WNSURQHMHJSIGA-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C#N)[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



